molecular formula C17H17ClIN3O2 B7434303 N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide

N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide

Cat. No. B7434303
M. Wt: 457.7 g/mol
InChI Key: NSFMBSDZHOMSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects:
N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers who are studying the mechanisms of disease and developing new therapeutic agents. However, one limitation is that it is a complex molecule that is difficult to synthesize, which can limit its availability for research.

Future Directions

There are many potential future directions for research on N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide. Some possible areas of research include:
- Further studies on the mechanism of action of N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide, which could lead to the development of new therapeutic agents.
- Studies on the pharmacokinetics and pharmacodynamics of N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide, which could help to optimize its use as a therapeutic agent.
- Studies on the potential use of N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide in combination with other drugs or therapies, which could enhance its efficacy.
- Studies on the potential use of N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide in the treatment of other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

The synthesis of N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-(2-methylpropylcarbamoyl)aniline with iodine and phosphorus trichloride to form 3-chloro-4-(2-methylpropylcarbamoyl)-5-iodoaniline. The second step involves the reaction of 3-chloro-4-(2-methylpropylcarbamoyl)-5-iodoaniline with 3-pyridinecarboxylic acid to form N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide.

Scientific Research Applications

N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClIN3O2/c1-10(2)7-21-17(24)14-4-3-13(6-15(14)18)22-16(23)11-5-12(19)9-20-8-11/h3-6,8-10H,7H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFMBSDZHOMSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide

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